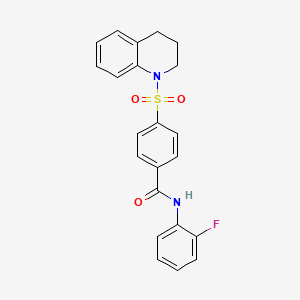

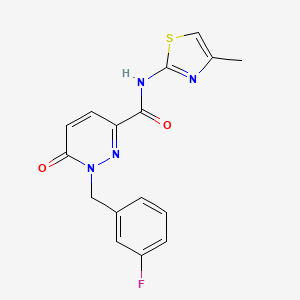

![molecular formula C10H12ClF3N4O B2712341 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide CAS No. 332361-09-8](/img/structure/B2712341.png)

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide” is a chemical compound that can be purchased from various suppliers123. However, detailed information about this specific compound is not readily available in the public domain.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate amine and hydrazide4. However, specific synthesis methods for this compound are not readily available in the public domain.

Molecular Structure Analysis

The molecular structure of “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide” is not explicitly provided in the search results. However, based on its name, it can be inferred that it contains a pyridine ring with a trifluoromethyl group and a chlorine atom, attached to a butanohydrazide group via an amino linkage.Chemical Reactions Analysis

Specific chemical reactions involving “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide” are not readily available in the public domain. However, compounds with trifluoromethyl groups are known to undergo various types of reactions, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation4.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide” are not readily available in the public domain.科学的研究の応用

Antibacterial and Anticancer Potential

Research conducted by Bondock and Gieman (2015) illustrates the utility of related compounds in synthesizing a range of derivatives with significant antibacterial and anticancer properties. By manipulating the chemical structure through various synthetic routes, compounds exhibiting potent activity against S. aureus and a broad spectrum of tumor cell lines were developed, underscoring the potential of such molecules in medical chemistry (Bondock & Gieman, 2015).

Antimicrobial Activity

Another study by Mickevičienė et al. (2015) demonstrated the synthesis of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties that exhibited good antimicrobial activity against both bacterial and fungal species, suggesting the versatility of this chemical backbone in generating potent antimicrobial agents (Mickevičienė et al., 2015).

Mosquito Larvicidal and Antibacterial Properties

The study by Castelino et al. (2014) highlighted the synthesis of novel thiadiazolotriazin-4-ones from related structures, which displayed moderate mosquito larvicidal and antibacterial activities. This research points to the potential of such compounds in developing new agents for controlling mosquito populations and bacterial infections (Castelino et al., 2014).

Synthesis of Triazolopyridines

Reichelt et al. (2010) described a palladium-catalyzed method to synthesize triazolopyridines, showcasing the chemical versatility of hydrazides in creating heterocyclic compounds that could have various biological applications (Reichelt et al., 2010).

Safety And Hazards

Specific safety and hazard information for “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide” is not readily available in the public domain. However, compounds with similar structures can be hazardous. For example, 3-chloro-5-(trifluoromethyl)pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard, with warnings of harm if swallowed and harmful effects to aquatic life5.

将来の方向性

The future directions for the use and study of “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide” are not readily available in the public domain. However, given the interest in trifluoromethylated compounds in the pharmaceutical industry and agrochemicals4, it’s possible that this compound could have potential applications in these areas.

Please note that this analysis is based on the limited information available in the public domain and may not be comprehensive. For more detailed information, please refer to specific scientific literature or consult with a chemical expert.

特性

IUPAC Name |

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClF3N4O/c11-7-4-6(10(12,13)14)5-17-9(7)16-3-1-2-8(19)18-15/h4-5H,1-3,15H2,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBNRJJDWCZXAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NCCCC(=O)NN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

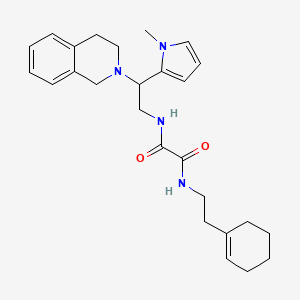

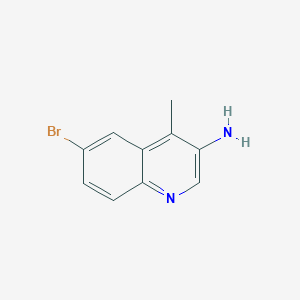

![10-(4-ethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2712258.png)

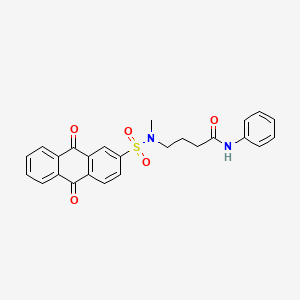

![ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2712260.png)

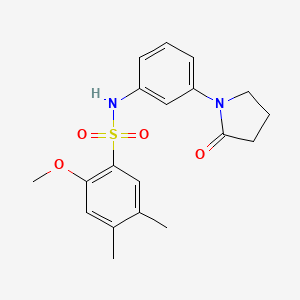

![Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2712264.png)

![2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)

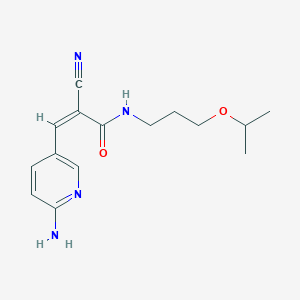

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B2712266.png)

![3-(3-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712270.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2712278.png)